molecular formula C20H22N2O2 B2637280 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953938-38-0

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2637280
CAS No.: 953938-38-0
M. Wt: 322.408
InChI Key: ZBUBJAKQJRDBCV-UHFFFAOYSA-N
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Description

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide group, a tetrahydroquinoline ring, and a propionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The next step involves the introduction of the propionyl group through an acylation reaction, often using propionyl chloride in the presence of a base such as pyridine. Finally, the benzamide group is introduced through an amidation reaction, where the amine group of the tetrahydroquinoline reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Amine or thiol-substituted benzamides

Scientific Research Applications

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 3-methyl-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 3-methyl-N-(1-butyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the specific combination of functional groups and the presence of the propionyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-13-17(9-10-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBJAKQJRDBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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